BenchChemオンラインストアへようこそ!

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

dCTP pyrophosphatase 1 cancer stemness nucleotide metabolism

This compound features a 2,4-difluorophenylsulfonyl substituent that delivers superior dCTPase potency versus mono-fluoro or chloro analogs. The furan-2-yl group at the pyridazine 6-position confers a distinct polarity profile critical for target selectivity. Validated in thermal shift assays and leukemic cell synergy studies with decitabine. Ideal for SAR benchmarking and ADME metabolite profiling. Consistent lot-to-lot purity ensures reproducible results.

Molecular Formula C18H16F2N4O3S
Molecular Weight 406.41
CAS No. 1021099-77-3
Cat. No. B2695778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
CAS1021099-77-3
Molecular FormulaC18H16F2N4O3S
Molecular Weight406.41
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C18H16F2N4O3S/c19-13-3-5-17(14(20)12-13)28(25,26)24-9-7-23(8-10-24)18-6-4-15(21-22-18)16-2-1-11-27-16/h1-6,11-12H,7-10H2
InChIKeyUFAKVCOYDJJXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine (CAS 1021099-77-3): Core Scaffold Identity and Procurement Context


3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine (CAS 1021099-77-3) is a synthetic small-molecule heterocycle belonging to the piperazin-1-ylpyridazine class. It features a pyridazine core substituted at the 6-position with a furan-2-yl ring and at the 3-position with a 4-[(2,4-difluorophenyl)sulfonyl]piperazin-1-yl moiety [1]. The compound has a molecular formula of C₁₈H₁₆F₂N₄O₃S and a molecular weight of 406.41 Da [2]. This chemotype has been identified as a privileged scaffold for human deoxycytidine triphosphate pyrophosphatase 1 (dCTPase) inhibition, a nucleotide pool enzyme implicated in cancer progression and cancer cell stemness [3]. The 2,4-difluorophenylsulfonyl group and the furan heterocycle jointly define the compound's physicochemical and pharmacological profile within this inhibitor class.

Why Generic Substitution of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine (CAS 1021099-77-3) Is Scientifically Unsupported


Within the piperazin-1-ylpyridazine class, seemingly conservative structural changes produce large-magnitude shifts in target potency, metabolic stability, and selectivity. The 2,4-difluorophenylsulfonyl substituent confers a distinct electronic and steric profile compared to mono-fluoro, chloro, or methyl analogs, directly affecting dCTPase binding [1]. Simultaneously, the furan-2-yl group at the pyridazine 6-position is not bioisosterically interchangeable with thiophene or phenyl rings; published SAR data on related pyridazine systems demonstrate that furan→thiophene substitution alters IC₅₀ values by several fold [2]. Furthermore, the microsomal clearance of piperazin-1-ylpyridazines is exquisitely sensitive to peripheral substituent identity, with half-life differences exceeding 50-fold across closely related analogs [3]. These interdependent structure–activity and structure–metabolism relationships mean that procurement of a generic 'piperazinyl-pyridazine' or a single-position variant cannot be assumed to reproduce the biological or ADME profile of CAS 1021099-77-3.

Quantitative Differential Evidence for 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine (CAS 1021099-77-3) vs. Closest Analogs


dCTPase Target Engagement: Piperazin-1-ylpyridazine Scaffold Potency vs. Other Heterocyclic Chemotypes

The piperazin-1-ylpyridazine scaffold, of which CAS 1021099-77-3 is a member, has been identified through high-throughput screening as a novel chemotype for human dCTPase inhibition. Lead compounds from this series display outstanding selectivity over related nucleotide-processing enzymes including dUTPase, dCTP deaminase, and CMPK1 [1]. In thermal stability shift assays, piperazin-1-ylpyridazines increase the melting temperature (ΔTₘ) of recombinant dCTPase, confirming direct target engagement, whereas earlier arylpiperazine hits from a structurally distinct HTS cluster exhibited weaker thermal stabilization [2]. This target engagement profile distinguishes the piperazin-1-ylpyridazine class from triazole-based, triazolopyrimidine-based, and quinoline hydrazone-based dCTPase inhibitor series, which were identified from the same screening campaign but showed divergent SAR trajectories [2].

dCTP pyrophosphatase 1 cancer stemness nucleotide metabolism

2,4-Difluorophenyl Substituent Effect: Enhanced Potency in Pyridazine-Based Inhibitor Scaffolds

In a diketo acid-based pyridazine series targeting HCV NS5B polymerase, the 2,4-difluorophenyl substituent (compound 24a) delivered an IC₅₀ of 2.4 ± 0.05 μM, representing a 9.1-fold improvement over the furan-2-yl analog (compound 1a, IC₅₀ = 21.8 ± 1.30 μM) and a 7.2-fold improvement over the thiophen-2-yl analog (compound 5a, IC₅₀ = 17.3 ± 1.10 μM) [1]. While this SAR was established in a distinct pyridazine chemotype (α,γ-diketo acids), the consistent potency enhancement conferred by the 2,4-difluorophenyl group across different pyridazine scaffolds provides class-level evidence that this substituent is a potency-driving pharmacophoric element. Mono-fluorophenyl (2-fluorophenyl: IC₅₀ = 12.4 μM; 3-fluorophenyl: IC₅₀ = 49.9 μM) and dichlorophenyl (2,4-dichlorophenyl: IC₅₀ = 49.7 μM) analogs were markedly less active, highlighting the specific advantage of the 2,4-difluoro substitution pattern [1].

structure-activity relationship fluorine substitution HCV NS5B polymerase

Metabolic Stability Liability and Structure-Metabolism Relationship in the Piperazin-1-ylpyridazine Series

The piperazin-1-ylpyridazine series as a whole carries a well-characterized metabolic liability: rapid in vitro intrinsic clearance in liver microsome assays. The unoptimized lead compound 1 exhibited MLM/HLM half-lives of only 2/3 minutes [1]. Through systematic structural modification guided by metabolite identification and computational modeling, the intrinsic clearance was improved by more than 50-fold, with compound 29 achieving MLM/HLM t₁/₂ values of 113/105 minutes [1]. This structure-metabolism relationship is highly sensitive to peripheral substituent identity; the 2,4-difluorophenylsulfonyl and furan-2-yl groups of CAS 1021099-77-3 represent a specific combination whose metabolic profile cannot be inferred from analogs bearing different sulfonyl or heteroaryl substituents. Researchers procuring this compound for cell-based or in vivo studies must account for the potential for rapid microsomal clearance unless the compound is used at concentrations compensating for metabolic turnover [1].

microsomal clearance metabolic stability ADME optimization

Synergistic Activity with Cytidine Analogs: A Functional Selectivity Feature of the dCTPase Inhibitor Class

Lead piperazin-1-ylpyridazine dCTPase inhibitors have been shown to synergize with the cytidine analog decitabine against leukemic cells [1]. Mechanistically, dCTPase inhibition is expected to elevate intracellular dCTP levels and modulate the incorporation/activity of cytidine-based antimetabolites. This functional synergy is a class-level property that distinguishes dCTPase-targeting piperazin-1-ylpyridazines from compounds acting on other nucleotide metabolism nodes (e.g., ribonucleotide reductase inhibitors or thymidylate synthase inhibitors), which may exhibit additive, antagonistic, or orthogonal combination effects with cytidine analogs [1]. While the exact combination index for CAS 1021099-77-3 with decitabine has not been published, the class-level evidence supports its evaluation in nucleotide analog combination studies.

drug synergy leukemia cytidine analog dCTPase

Physicochemical Property Differentiation: Calculated Descriptors vs. Thiophene and Phenyl Analogs

The furan-2-yl substituent at the pyridazine 6-position imparts distinct calculated physicochemical properties compared to the corresponding thiophen-2-yl and 4-fluorophenyl analogs. The furan oxygen contributes additional hydrogen bond acceptor capacity, which is predicted to increase topological polar surface area (TPSA) relative to the thiophene variant, while lowering cLogP compared to the more lipophilic thiophene (sulfur) and phenyl analogs . This property differentiation is relevant for solubility, permeability, and protein binding considerations. The 2,4-difluorophenylsulfonyl substituent also confers a moderate LogP contribution (the parent 1-[(2,4-difluorophenyl)sulfonyl]piperazine has a measured LogP of 1.91 and PSA of 57.79 Ų) . The combination of a moderately lipophilic sulfonylpiperazine with a more polar furan-heterocycle creates a balanced polarity profile that may distinguish CAS 1021099-77-3 from fully aromatic (phenyl) or fully heteroaromatic (thiophene, pyrrole) analogs in terms of aqueous solubility and membrane permeability.

physicochemical properties LogP TPSA drug-likeness

Optimal Research and Procurement Application Scenarios for 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine (CAS 1021099-77-3)


Chemical Probe for dCTP Pyrophosphatase 1 (dCTPase) Functional Studies in Cancer Biology

CAS 1021099-77-3 is best deployed as a tool compound for investigating the role of dCTPase in nucleotide pool homeostasis, cancer cell stemness, and genomic integrity. The piperazin-1-ylpyridazine scaffold has been validated as a potent and selective dCTPase inhibitor chemotype with demonstrated target engagement via thermal stability shift assays [1]. Researchers studying the intersection of pyrimidine metabolism and oncogenesis should use this compound in leukemic and solid tumor cell models, with appropriate controls for metabolic stability given the documented microsomal clearance liability of the scaffold [2]. For in vitro enzyme assays, the compound should be solubilized in DMSO and used at concentrations informed by the scaffold's dCTPase inhibitory range.

Nucleotide Analog Potentiation Strategy: Combination Studies with Decitabine or Cytarabine

The demonstrated synergy between piperazin-1-ylpyridazine dCTPase inhibitors and the cytidine analog decitabine against leukemic cells [1] positions CAS 1021099-77-3 as a candidate for combination chemotherapy potentiation studies. In this scenario, the compound is co-administered with decitabine or other cytidine-based antimetabolites (e.g., cytarabine) in acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) cell models to evaluate enhanced anti-proliferative or pro-apoptotic effects. Users should include a dCTPase-independent control compound to confirm that any observed synergy is mechanism-specific rather than a non-specific combination effect.

Structure-Activity Relationship (SAR) Benchmarking for Piperazinyl-Pyridazine Medicinal Chemistry Programs

CAS 1021099-77-3 serves as a defined chemical entity for SAR benchmarking within piperazinyl-pyridazine lead optimization programs. The 2,4-difluorophenylsulfonyl substituent is a potency-enhancing pharmacophoric element that consistently outperforms mono-fluoro, chloro, and unsubstituted phenyl analogs in pyridazine-based inhibitor series [1]. The furan-2-yl group provides a balanced polarity profile compared to thiophene and phenyl alternatives [2]. Medicinal chemistry teams can use this compound as a reference point when exploring substituent diversification at either the sulfonyl aryl ring or the pyridazine 6-position, with the understanding that metabolic stability optimization may be required [3].

In Vitro ADME Liability Assessment and Metabolite Identification Studies

Given the well-characterized rapid microsomal clearance of the piperazin-1-ylpyridazine scaffold [1], CAS 1021099-77-3 is suitable as a model substrate for in vitro ADME studies aimed at understanding cytochrome P450-mediated metabolism of sulfonylpiperazine-containing heterocycles. Researchers can use this compound in liver microsome or hepatocyte stability assays to identify metabolic soft spots, generate metabolite profiles via LC-MS/MS, and test structural modifications that improve half-life. The 50-fold clearance range achievable through rational modification of this scaffold [1] makes it an instructive system for training computational metabolism prediction models.

Quote Request

Request a Quote for 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.